molecular formula C16H32O B130834 (E)-hexadec-2-en-1-ol CAS No. 26993-32-8

(E)-hexadec-2-en-1-ol

Cat. No.: B130834
CAS No.: 26993-32-8
M. Wt: 240.42 g/mol
InChI Key: MIDSQDHRRBSMIZ-CCEZHUSRSA-N
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Description

(E)-Hexadec-2-en-1-ol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by a long carbon chain with a double bond at the second position and a hydroxyl group at the first position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Hexadec-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of (E)-hexadec-2-enal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (E)-hexadec-2-enal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: (E)-Hexadec-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (E)-hexadec-2-enal using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be further reduced to hexadecan-1-ol using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride for conversion to alkyl chlorides.

Major Products:

    Oxidation: (E)-Hexadec-2-enal.

    Reduction: Hexadecan-1-ol.

    Substitution: Various alkyl derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-Hexadec-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in pheromone signaling in insects.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-hexadec-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to receptor proteins involved in pheromone signaling pathways, triggering a cascade of biochemical events. The hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Hexadecan-1-ol: A saturated alcohol with similar chain length but lacking the double bond.

    (Z)-Hexadec-2-en-1-ol: An isomer with the double bond in the cis configuration.

Uniqueness: (E)-Hexadec-2-en-1-ol is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with other molecules, making it valuable in specific applications where the trans configuration is preferred.

Properties

IUPAC Name

(E)-hexadec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDSQDHRRBSMIZ-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020838
Record name (E)-Hexadec-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26993-32-8
Record name (2E)-2-Hexadecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26993-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Hexadec-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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